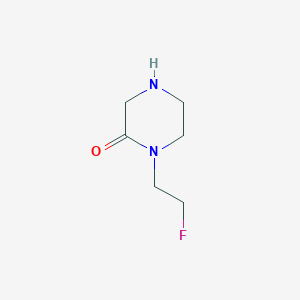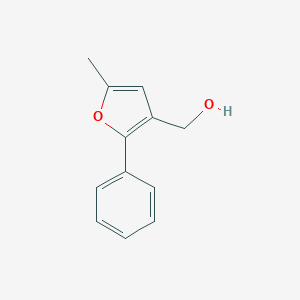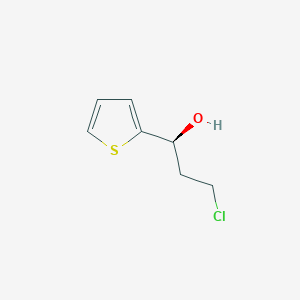
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Übersicht
Beschreibung
"(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" is a chiral compound, indicating its potential relevance in asymmetric synthesis and applications requiring specific stereochemistry. Chiral compounds like this are crucial in the development of pharmaceuticals and agrochemicals due to their enantioselective reactions and interactions with biological systems.
Synthesis Analysis
The synthesis of related thiophene compounds often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of various chalcone derivatives and thiophene carbonyl compounds (Salian et al., 2018) (Manjunath et al., 2011). These methods can potentially be adapted for synthesizing "(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol" by choosing appropriate starting materials and reaction conditions to introduce the chloro and alcohol functional groups at specific positions.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds often shows interesting conformational aspects due to the thiophene ring. X-ray crystallography provides detailed insights into these structures, revealing intra- and intermolecular interactions that influence the compound's physical and chemical properties (Manjunath et al., 2011).
Wissenschaftliche Forschungsanwendungen
Ionic Liquid-Based Ru(II)–Phosphinite Compounds for Catalysis : This research involves the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which are efficient catalysts in the transfer hydrogenation of various ketones, achieving excellent conversions up to 99%. The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, similar in structure to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, plays a critical role in these catalysts' formation (Aydemir et al., 2014).
Synthesis of Hydroxy Pyrazolines : In a study on the synthesis and characterization of a series of hydroxy pyrazolines, a compound structurally related to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, specifically 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, was used as a starting material (Parveen, Iqbal, & Azam, 2008).
Synthesis of Antidepressant Intermediates : A paper discusses the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an important intermediate for the antidepressant drug R-Duloxetine. This compound is synthesized using methods such as starting from acetylthiophene, thiophene, or thiophenecarboxaldehyde (吴佳佳 et al., 2017).
Synthesis of Anticonvulsive and n-Cholinolytic Compounds : New compounds, including 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, were synthesized and found to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities (Papoyan et al., 2011).
Asymmetric Synthesis of Chiral Intermediates : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs, using Saccharomyces cerevisiae reductase, demonstrates its high enantioselectivity in producing the (S)-alcohol variant. This research is relevant due to the structural similarities with (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (Choi et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

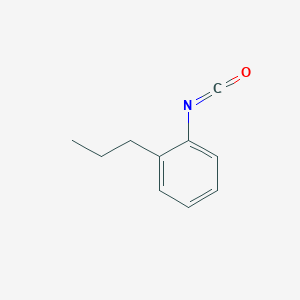
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
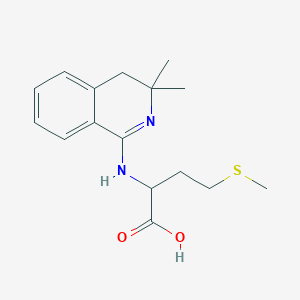
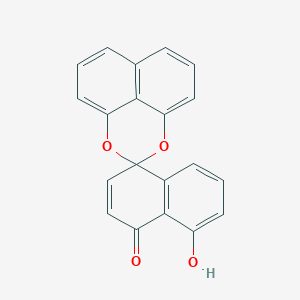
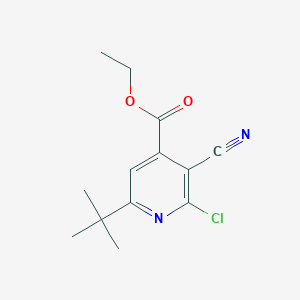
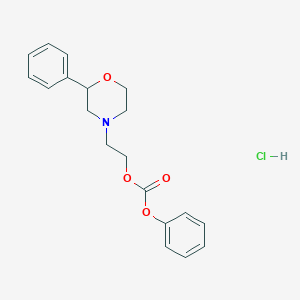
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
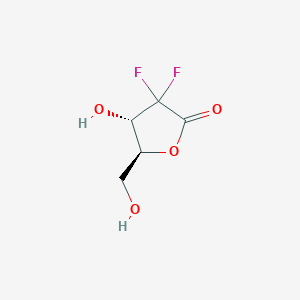
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)
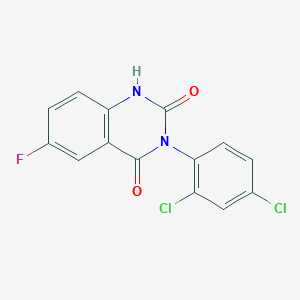
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
